1,3-Dihydro-1-methoxyisobenzofuran
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-1,3-dihydro-2-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-10-9-8-5-3-2-4-7(8)6-11-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFOTZJVYJNYJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2=CC=CC=C2CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462556 | |
| Record name | 1,3-Dihydro-1-methoxyisobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67536-29-2 | |
| Record name | 1,3-Dihydro-1-methoxyisobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Infrared spectroscopy of 1,3-Dihydro-1-methoxyisobenzofuran
An In-Depth Technical Guide to the Infrared Spectroscopy of 1,3-Dihydro-1-methoxyisobenzofuran
Abstract
This technical guide provides a comprehensive exploration of the infrared (IR) spectroscopic analysis of this compound, a heterocyclic compound of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document moves beyond a simple spectral interpretation to establish a foundational understanding of the molecule's vibrational properties. We will dissect the theoretical underpinnings of its IR spectrum, present a robust experimental protocol for data acquisition, and outline a self-validating workflow for spectral interpretation. By explaining the causality behind experimental choices and grounding our analysis in authoritative references, this guide serves as a practical and educational resource for the structural elucidation of isobenzofuran derivatives.
Introduction: The Structural Significance of this compound
This compound (C₉H₁₀O₂) is a substituted phthalan derivative featuring a unique combination of functional groups: an ortho-disubstituted benzene ring, a cyclic ether (dihydrofuran moiety), and a methoxy group attached to a hemiacetal-like carbon.[1] Its structural complexity and potential as a synthetic intermediate make definitive characterization essential.[2]
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of chemical bonds. For a molecule like this compound, IR spectroscopy is indispensable for confirming the presence of key functional groups and verifying its structural integrity post-synthesis. This guide provides the theoretical and practical framework necessary to leverage IR spectroscopy for the unambiguous identification and characterization of this compound.
Theoretical Framework: Predicting the Vibrational Landscape
The IR spectrum of this compound is a superposition of the vibrational modes of its constituent parts. A predictive analysis, grounded in the established behavior of these functional groups, is the first step in a rigorous interpretation.
Aromatic Ring Vibrations
The ortho-disubstituted benzene ring gives rise to several characteristic absorptions:
-
Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹. Expect one or more sharp, medium-to-weak bands in the 3100-3020 cm⁻¹ region.[3]
-
Aromatic C=C-C Ring Stretching: The stretching of the carbon-carbon bonds within the benzene ring produces a series of characteristic "overtone" or "combination" bands in the 2000-1650 cm⁻¹ region, which can be weak, and two stronger bands around 1600 cm⁻¹ and 1475 cm⁻¹ .
-
C-H Out-of-Plane Bending (OOP): This is a highly diagnostic region for determining the substitution pattern of the aromatic ring. For an ortho-disubstituted ring, a strong absorption is expected in the 770-735 cm⁻¹ range.[4]
Ether and Methoxy Group Vibrations
The molecule contains two distinct C-O bonds: one from the cyclic ether and one from the methoxy group.
-
C-O-C Asymmetric Stretch: This is typically the most intense and recognizable feature for ethers. Phenyl alkyl ethers exhibit two strong C-O stretching absorbances.[5] For this molecule, a strong, broad absorption band is predicted in the 1250-1050 cm⁻¹ region. This band arises from the coupled asymmetric stretching of the cyclic ether and the methoxy group's C-O bond.
-
Aliphatic C-H Stretch: The methylene (-CH₂) group in the dihydrofuran ring and the methyl (-CH₃) group of the methoxy substituent will exhibit strong C-H stretching vibrations. These are expected in the 2960-2850 cm⁻¹ range, appearing just below the aromatic C-H stretch region.[3][6]
-
CH₂ and CH₃ Bending: Scissoring and rocking vibrations for the CH₂ group and symmetric/asymmetric bending for the CH₃ group will produce absorptions in the fingerprint region, typically around 1470-1430 cm⁻¹ .
The molecular structure and its key vibrational zones are depicted below.
Caption: Key vibrational modes of this compound.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol outlines a robust methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for liquid or solid samples and requires minimal preparation.
Instrumentation and Materials
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer capable of scanning the mid-IR region (4000-400 cm⁻¹).
-
Accessory: A single-reflection diamond ATR accessory.
-
Sample: this compound (as synthesized or purified).
-
Cleaning Supplies: Reagent-grade isopropanol or acetone; lint-free laboratory wipes.
Step-by-Step Methodology
-
Instrument Preparation:
-
Rationale: To ensure optimal signal-to-noise ratio and remove atmospheric interference.
-
Action: Purge the spectrometer's optical bench with dry air or nitrogen for at least 15-30 minutes to reduce interference from atmospheric water vapor and carbon dioxide.
-
-
ATR Crystal Cleaning:
-
Rationale: To prevent sample cross-contamination and ensure a clean baseline.
-
Action: Moisten a lint-free wipe with isopropanol and gently clean the surface of the diamond ATR crystal. Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
Rationale: This is a critical self-validating step. The background scan measures the spectrum of the environment (atmosphere and ATR crystal) and is subtracted from the sample spectrum to yield the true absorbance of the sample.
-
Action: With the clean, empty ATR accessory in place, acquire a background spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Rationale: To ensure good contact between the sample and the ATR crystal for a strong signal.
-
Action: Place a small drop (1-2 µL) of liquid this compound directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure intimate contact.
-
-
Sample Spectrum Acquisition:
-
Rationale: To measure the vibrational absorptions of the sample.
-
Action: Using the same acquisition parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution), collect the sample spectrum.
-
-
Post-Acquisition Cleaning:
-
Rationale: To maintain the integrity of the instrument for future use.
-
Action: Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to remove all traces of the sample.
-
Data Interpretation: A Validated Workflow
A raw spectrum requires careful processing and interpretation. The following workflow ensures a logical and defensible analysis.
Caption: Experimental and interpretive workflow for IR analysis.
Predicted IR Absorption Data Summary
The table below summarizes the expected key absorption bands for this compound, their corresponding vibrational modes, and expected intensities. This serves as a reference for validating an experimentally acquired spectrum.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100-3020 | Aromatic C-H Stretch | Weak to Medium |
| 2960-2850 | Aliphatic (CH₃ & CH₂) C-H Stretch | Medium to Strong |
| ~1600, ~1475 | Aromatic C=C-C Ring Stretch | Medium |
| 1470-1430 | CH₂/CH₃ Bending (Scissoring/Deformation) | Medium |
| 1250-1050 | Asymmetric C-O-C Stretch (Cyclic Ether & Methoxy) | Strong, Broad |
| 770-735 | Aromatic C-H Out-of-Plane Bend (Ortho-disubstituted) | Strong |
Causality in Interpretation
-
Strongest Peak: The most prominent feature in the spectrum is expected to be the C-O-C asymmetric stretch between 1250-1050 cm⁻¹. Its strength is due to the large change in dipole moment during this vibration, a hallmark of ethers.[5]
-
High Wavenumber Region (>2800 cm⁻¹): The clear separation between sharp peaks above 3000 cm⁻¹ (aromatic C-H) and strong peaks below 3000 cm⁻¹ (aliphatic C-H) is a crucial confirmation of the presence of both structural motifs.[3]
-
Ortho-Substitution Confirmation: A strong, sharp peak in the 770-735 cm⁻¹ range is compelling evidence for the 1,2-disubstitution pattern on the benzene ring. The absence of strong peaks in other C-H bending regions (e.g., for meta- or para-substitution) further validates this assignment.
Conclusion
Infrared spectroscopy is a cornerstone technique for the structural verification of this compound. By integrating a theoretical understanding of its vibrational modes with a rigorous and self-validating experimental protocol, researchers can confidently confirm its synthesis and purity. The key diagnostic markers—namely the aromatic and aliphatic C-H stretches, the powerful C-O-C ether absorption, and the characteristic out-of-plane bending of the ortho-disubstituted ring—provide a definitive spectral fingerprint. When used in concert with complementary techniques like NMR and mass spectrometry, IR analysis provides an unassailable confirmation of the molecular structure, upholding the highest standards of scientific integrity in chemical research and development.
References
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PubChem. (n.d.). 1,3-Dihydroisobenzofuran. National Center for Biotechnology Information. Retrieved from [Link]
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Betrow, A. R., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology (IMJST). Retrieved from [Link]
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PubChem. (n.d.). this compound. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 1(3H)-Isobenzofuranone. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 1,3-Dihydro isobenzofuran. Wiley Science Solutions. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
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JChem Education. (2020). IR SPECTROSCOPY|| Vibrational frequency of Alcohols and Ethers||. YouTube. Retrieved from [Link]
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Naim, M. J., & Alam, O. (2013). 1-Methoxyisobenzofuran from base-induced and acid-catalyzed reactions of 1,3-dihydro-1,3-dimethoxyisobenzofuran. The Journal of Organic Chemistry. Retrieved from [Link]
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UKEssays. (n.d.). The features of IR spectrum. Retrieved from [Link]
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Tuccinardi, T., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. Retrieved from [Link]
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Cremer, D., & Kraka, E. (2022). The Local Vibrational Mode Theory and Its Place in the Vibrational Spectroscopy Arena. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Tuccinardi, T., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl - CNR-IRIS. CNR-IRIS. Retrieved from [Link]
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NIST. (n.d.). Welcome to the NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Kobayashi, K., & Shik, K. (2007). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES. Retrieved from [Link]
-
Caltech GPS. (2018). Chemistry 21b – Spectroscopy Lecture # 12 – Local Mode Theory & The Vibrations of Functional Groups. Retrieved from [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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Easy language study. (2025). Characteristic Vibrational Frequencies Of Alkanes,Alkenes,Alkanes,Aromatic Compound Alcohols,phenols. YouTube. Retrieved from [Link]
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Wobma, T., et al. (2020). Influence of Non-fundamental Modes on Mid-infrared Spectra: Anharmonic DFT Study of Aliphatic Ethers. The Journal of Physical Chemistry A. Retrieved from [Link]
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NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]-functional-groups/)
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Stability and storage conditions for 1,3-Dihydro-1-methoxyisobenzofuran
An In-Depth Technical Guide to the Stability and Storage of 1,3-Dihydro-1-methoxyisobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This compound is a versatile cyclic acetal utilized as a precursor and building block in pharmaceutical development and complex organic synthesis.[1] Understanding its stability profile and optimal storage conditions is paramount to ensuring its chemical integrity, experimental reproducibility, and the safety of laboratory personnel. This guide provides a comprehensive overview of the chemical nature of this compound, delineates its primary degradation pathway, establishes evidence-based storage and handling protocols, and offers a framework for conducting stability assessments.
Chemical Identity and Structural Significance
This compound, with the molecular formula C₉H₁₀O₂, is characterized by a dihydroisobenzofuran core with a methoxy group at the 1-position.[2] This structure contains a cyclic acetal functional group, which is the primary determinant of its chemical stability.
Chemical Structure:
-
IUPAC Name: 1-methoxy-1,3-dihydro-2-benzofuran[2]
-
CAS Number: 67536-29-2[2]
-
Molecular Weight: 150.17 g/mol [2]
The reactivity and stability of this molecule are centered on the acetal carbon (C1). Acetals are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions.[3] This fundamental principle governs the handling and storage recommendations outlined in this guide.
Core Stability Profile and Degradation Pathway
The principal degradation pathway for this compound is acid-catalyzed hydrolysis of the cyclic acetal. This reaction is typically the rate-determining step in its decomposition under common laboratory and storage environments.[3]
Mechanism of Acid-Catalyzed Hydrolysis:
-
Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the acetal by an acidic species (e.g., trace acid impurities, moisture from the air).
-
Cleavage: The protonated intermediate is unstable and cleaves to form methanol and a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the oxocarbenium ion.
-
Deprotonation: The resulting intermediate is deprotonated to yield the final hydrolysis products: o-phthalaldehyde and methanol.
This degradation pathway underscores the critical importance of protecting the compound from acidic environments and moisture.
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Recommended Storage and Handling Protocols
Based on the chemical properties of the related dihydrobenzofuran structures and the inherent instability of acetals in acidic conditions, the following storage and handling protocols are recommended to maintain the integrity of this compound.
Storage Conditions
To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[4][5]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents exposure to atmospheric moisture and acidic gases (e.g., CO₂).[6] |
| Light | Protect from light | While not explicitly documented for this molecule, related furan compounds can be light-sensitive.[7] Amber glass or opaque containers are recommended. |
| Container | Tightly sealed, appropriate material (e.g., Polyethylene, Polypropylene, Lined metal can) | Prevents ingress of moisture and air.[4][7] Check for leaks.[4] |
Handling Procedures
Proper handling is crucial to prevent contamination and degradation.
-
Work Area: Handle in a well-ventilated area, preferably under a fume hood, to avoid inhalation.[4]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7]
-
Dispensing: Use clean, dry spatulas and glassware. Minimize the time the container is open to the atmosphere.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6]
Experimental Protocol: Stability Assessment
To empirically determine the stability of this compound under specific laboratory conditions, a forced degradation study can be performed.
Objective
To evaluate the stability of the compound under acidic, basic, and neutral aqueous conditions.
Materials
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 N Hydrochloric Acid
-
0.1 N Sodium Hydroxide
-
HPLC system with a UV detector
-
C18 HPLC column
Methodology
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Neutral: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water.
-
Control: Use the stock solution as is.
-
-
Incubation: Store all prepared samples at room temperature, protected from light.
-
Time-Point Analysis: Inject an aliquot of each sample onto the HPLC system at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products. Calculate the percentage of degradation over time.
Caption: Workflow for forced degradation study of this compound.
Signs of Degradation
Visual inspection can sometimes indicate degradation, although analytical methods are more reliable. Potential signs of degradation include:
-
Change in Appearance: The appearance of color in a previously colorless or pale-yellow liquid.
-
Odor: The characteristic almond-like smell of o-phthalaldehyde may become noticeable.
-
Insolubility: The formation of insoluble polymeric materials.
Any observable change in the physical properties of the compound should prompt a purity check by an appropriate analytical method (e.g., HPLC, GC-MS, NMR).
Conclusion
The stability of this compound is intrinsically linked to its cyclic acetal structure. Its primary vulnerability is to acid-catalyzed hydrolysis. By adhering to the storage and handling protocols outlined in this guide—namely, storage in a cool, dry, inert environment and avoidance of acidic contaminants—researchers can ensure the compound's integrity and the reliability of their experimental outcomes. Routine stability assessments are recommended, especially when the compound is used in sensitive applications or after prolonged storage.
References
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PubChem. 1,3-Dihydroisobenzofuran. National Center for Biotechnology Information. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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ResearchGate. Alkaline hydrolysis and its affordances. [Link]
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Kwon, Y., et al. (2012). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Pharmaceutical Research, 29(11), 3149–3158. [Link]
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Correction. 1-Methoxyisobenzofuran: Formation from 1,3-Dihydro-1,1-dimethoxyisobenzofuran. (1982). The Journal of Organic Chemistry, 47(25), 5146-5147. [Link]
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Theriot, C. M., & Grunden, A. M. (2011). Hydrolysis of organophosphorus compounds by microbial enzymes. Applied Microbiology and Biotechnology, 89(1), 35–43. [Link]
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Organic Chemistry Portal. Synthesis of phthalides. [Link]
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Filatov, M. A., et al. (2017). Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps. Beilstein Journal of Organic Chemistry, 13, 1099–1107. [Link]
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Nojiri, H., et al. (2001). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Applied and Environmental Microbiology, 67(8), 3577–3585. [Link]
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Khairullin, R., et al. (2019). Synthesis of Phthalic Aldehyde and Its Diacetals. Russian Journal of General Chemistry, 89(11), 2410-2413. [Link]
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Filatov, M. A., et al. (2017). Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps. Beilstein Journal of Organic Chemistry, 13, 1099–1107. [Link]
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Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
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The Synthetic Chemist's Guide to 1,3-Dihydroisobenzofurans: A Comprehensive Review of Modern and Classical Methodologies
Abstract
The 1,3-dihydroisobenzofuran, or phthalan, scaffold is a privileged heterocyclic motif embedded in a multitude of biologically active molecules and functional materials. Its prevalence in pharmaceuticals, agrochemicals, and organic electronics has spurred the development of a diverse array of synthetic strategies. This in-depth technical guide provides a comprehensive review of the core methodologies for the synthesis of 1,3-dihydroisobenzofurans, designed for researchers, scientists, and professionals in drug development and materials science. We will navigate through classical approaches, such as the reduction of phthalic anhydrides and phthalides, and delve into modern transition-metal-catalyzed and cyclization strategies. The underlying mechanisms, experimental considerations, and practical applications of each method will be critically examined, offering field-proven insights to inform experimental design and execution.
The Significance of the 1,3-Dihydroisobenzofuran Core
The 1,3-dihydroisobenzofuran framework is a cornerstone in the design of high-value chemical entities. Its deceptively simple bicyclic structure, consisting of a benzene ring fused to a dihydrofuran ring, imparts a unique conformational rigidity and electronic profile that is conducive to potent biological interactions and desirable material properties.
In the pharmaceutical arena, the 1,3-dihydroisobenzofuran core is most notably present in the blockbuster antidepressant, escitalopram (Lexapro®).[1] This selective serotonin reuptake inhibitor (SSRI) underscores the therapeutic potential of this scaffold in treating major depressive disorder and generalized anxiety disorder.[1] Beyond this prominent example, derivatives of the closely related isobenzofuran-1(3H)-ones, or phthalides, have demonstrated a broad spectrum of pharmacological activities, including antioxidant, antifungal, anti-platelet, anticonvulsant, and cytotoxic effects, highlighting the versatility of this structural class in medicinal chemistry.[2]
The utility of isobenzofurans, the unsaturated precursors to 1,3-dihydroisobenzofurans, is also being explored in the realm of materials science. Their unique electronic properties, characterized by a small HOMO-LUMO gap, make them attractive candidates for the development of novel organic semiconductors.[3] This opens up exciting possibilities for their application in flexible electronics, displays, and photovoltaic devices.
Given the profound impact of 1,3-dihydroisobenzofuran-containing molecules, a deep understanding of their synthesis is paramount for the advancement of both medicine and materials science. This guide aims to provide a critical and practical overview of the most significant synthetic routes to this important heterocyclic system.
Classical Synthetic Approaches: Building from the Foundation
The traditional methods for constructing the 1,3-dihydroisobenzofuran skeleton often rely on readily available starting materials and well-established chemical transformations. These foundational techniques remain relevant for their scalability and cost-effectiveness.
Reduction of Phthalic Anhydrides and Phthalides
One of the most direct and classical routes to the 1,3-dihydroisobenzofuran core involves the reduction of phthalic anhydride and its derivatives. Phthalic anhydride, a bulk chemical produced on a massive scale, serves as an economical starting point.
The reduction of phthalic anhydride to 1,3-dihydroisobenzofuran requires a robust reducing agent capable of reducing both the anhydride and the intermediate carboxylic acid functionalities. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and borane complexes.
Mechanism of Reduction:
The reduction with LiAlH₄ proceeds through a stepwise mechanism. The first equivalent of hydride attacks one of the carbonyl groups of the anhydride, leading to the formation of a lactol intermediate after ring opening and subsequent re-cyclization. Further reduction of the lactol yields the corresponding diol, which can then undergo an intramolecular cyclization under acidic conditions to furnish the 1,3-dihydroisobenzofuran. However, a more direct route involves the complete reduction of the anhydride to the corresponding diol, followed by an acid-catalyzed cyclization.
A more controlled reduction can be achieved by first converting the phthalic anhydride to a phthalide (isobenzofuran-1(3H)-one). Phthalides can then be selectively reduced to 1,3-dihydroisobenzofurans using milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H) or by catalytic hydrogenation.
Experimental Protocol: Reduction of Phthalide to 1,3-Dihydroisobenzofuran
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of phthalide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Reducing Agent: A solution of diisobutylaluminium hydride (DIBAL-H) (1.1 eq) in hexanes is added dropwise to the stirred solution of phthalide over a period of 30 minutes, maintaining the temperature at -78 °C.
-
Quenching: After the addition is complete, the reaction is stirred for an additional hour at -78 °C. The reaction is then quenched by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Workup: The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 1,3-dihydroisobenzofuran.
Data Presentation: Comparison of Reducing Agents for Phthalide Reduction
| Reducing Agent | Reaction Conditions | Yield (%) | Comments |
| LiAlH₄ | THF, 0 °C to rt | Variable | Can lead to over-reduction to the diol. |
| DIBAL-H | Toluene or THF, -78 °C | High | Generally provides clean and high-yielding reductions. |
| NaBH₄/AlCl₃ | Diglyme, rt | Moderate | A mixed hydride system that can be effective. |
| Catalytic Hydrogenation | H₂, Pd/C, high pressure | Good | A greener alternative, but may require specialized equipment. |
Modern Synthetic Strategies: Precision and Versatility
While classical methods provide a solid foundation, modern synthetic chemistry has introduced a range of more sophisticated and versatile techniques for the construction of 1,3-dihydroisobenzofurans. These methods often offer greater control over substitution patterns and stereochemistry.
Intramolecular Cyclization of ortho-Substituted Benzyl Derivatives
A powerful and widely employed strategy for the synthesis of 1,3-dihydroisobenzofurans involves the intramolecular cyclization of suitably functionalized precursors. This approach allows for the pre-installation of desired substituents on the aromatic ring and the side chain, leading to a high degree of synthetic flexibility.
A common disconnection for this strategy involves the formation of the ether linkage through an intramolecular Williamson ether synthesis. This typically involves the cyclization of an ortho-(hydroxymethyl)benzyl halide or a related derivative.
Mechanism of Intramolecular Williamson Ether Synthesis:
The reaction proceeds via a classical Sₙ2 mechanism. The hydroxyl group, often deprotonated with a base to form a more nucleophilic alkoxide, attacks the electrophilic benzylic carbon bearing a leaving group (e.g., bromide, iodide, or tosylate). The choice of base is crucial to avoid competing elimination reactions. Mild bases such as potassium carbonate or silver oxide are often employed.
Caption: Intramolecular Williamson Ether Synthesis for 1,3-Dihydroisobenzofuran Formation.
Another important cyclization strategy is the acid-catalyzed cyclization of ortho-vinylbenzyl alcohols. This method is particularly useful for accessing 1-substituted 1,3-dihydroisobenzofurans. An efficient route involves the iodine-mediated cyclization of 2-vinylbenzyl alcohols.[4]
Mechanism of Iodocyclization:
The reaction is initiated by the electrophilic attack of iodine on the double bond of the 2-vinylbenzyl alcohol, forming a cyclic iodonium ion intermediate. The neighboring hydroxyl group then acts as an intramolecular nucleophile, attacking the more substituted carbon of the iodonium ion in a 5-endo-tet fashion to form the 1,3-dihydroisobenzofuran ring and generate a protonated ether. Subsequent deprotonation yields the final product, a 1-(iodomethyl)-1,3-dihydroisobenzofuran, which can be a versatile intermediate for further functionalization.[4]
Caption: Mechanism of Iodocyclization of 2-Vinylbenzyl Alcohols.
Experimental Protocol: Iodocyclization of a 2-Vinylbenzyl Alcohol [4]
-
Preparation of Starting Material: The starting 2-vinylbenzyl alcohol is prepared by the reaction of a 2-vinylphenyllithium derivative with a carbonyl compound.[4]
-
Reaction Setup: To a stirred solution of the 2-vinylbenzyl alcohol (1.0 eq) in toluene at 0 °C is added potassium t-butoxide (1.2 eq).
-
Addition of Iodine: Iodine (1.2 eq) is then added portion-wise to the reaction mixture at 0 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the corresponding 1-(iodomethyl)-1,3-dihydroisobenzofuran.[4]
Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized the field of organic synthesis, and the construction of 1,3-dihydroisobenzofurans is no exception. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the regio- and stereoselective synthesis of these heterocycles.
One notable example is the palladium-catalyzed regio- and stereoselective synthesis of (Z)- and (E)-3-(1-arylalkylidene)-1,3-dihydroisobenzofurans via a Heck coupling of o-substituted tertiary alcohols with aryl bromides.[3][5] This temperature- and time-dependent strategy allows for the selective formation of either the Z- or E-isomer.[3][5]
Proposed Mechanism of Palladium-Catalyzed Heck Coupling and Cyclization: [3]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide, forming a palladium(II) species.
-
Heck Coupling: This is followed by an intermolecular Heck coupling reaction with the o-substituted tertiary alcohol to generate an intermediate palladacycle.
-
Intramolecular Oxo-cyclization: The palladacycle then undergoes an intramolecular oxo-cyclization to furnish the desired 1,3-dihydroisobenzofuran product.
-
Reductive Elimination: The active palladium(0) catalyst is regenerated through reductive elimination.
The stereochemical outcome (Z or E) is controlled by the reaction temperature and time, with the thermodynamically more stable E-isomer being favored at higher temperatures and longer reaction times.[3][5]
Caption: Simplified Catalytic Cycle for Palladium-Catalyzed Synthesis of 1,3-Dihydroisobenzofurans.
Conclusion and Future Perspectives
The synthesis of 1,3-dihydroisobenzofurans has evolved from classical reduction and cyclization methods to sophisticated transition-metal-catalyzed strategies. The choice of synthetic route is dictated by factors such as the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis.
Classical methods, particularly the reduction of phthalic anhydrides and phthalides, remain valuable for the preparation of simpler, unsubstituted derivatives. Intramolecular cyclization strategies offer greater flexibility and control over the final structure, with iodocyclization being a particularly elegant method for introducing further functionality. The emergence of transition-metal catalysis has opened new avenues for the stereoselective synthesis of complex 1,3-dihydroisobenzofuran derivatives.
Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies. This includes the use of earth-abundant metal catalysts, the development of enantioselective catalytic systems, and the exploration of novel reaction pathways that minimize waste and energy consumption. As the demand for structurally complex and functionally diverse 1,3-dihydroisobenzofurans continues to grow in both the pharmaceutical and materials science sectors, innovation in their synthesis will remain a critical area of investigation.
References
- Kobayashi, K., & Shik, K. (2008). A Facile Synthesis of 1,3-Dihydroisobenzofurans Using Iodocyclization of 2-Vinylbenzyl Alcohols. HETEROCYCLES, 75(3), 599.
-
Wikipedia. (2024). Escitalopram. Retrieved from [Link]
- Sreenivasulu, M., & Satyanarayana, G. (2021). Pd-catalyzed, regio- and stereo-selective construction of Z/E isomers of 1,3-dihydroisobenzofurans via the aryl Heck coupling of o-substituted tertiary alcohols and substituted aryl bromides. RSC Advances, 11(42), 26189-26193.
- da Silva, A. B., et al. (2015). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 20(5), 8735-8751.
- Sreenivasulu, M., & Satyanarayana, G. (2021). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 11(42), 26189-26193.
Sources
- 1. Escitalopram - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dihydroisobenzofuran | C8H8O | CID 10327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
1,3-Dihydro-1-methoxyisobenzofuran as a key intermediate in pharmaceutical synthesis.
Application Note & Protocols: 1,3-Dihydro-1-methoxyisobenzofuran
Abstract
The 1,3-dihydroisobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and biologically active compounds.[1][2][3] This guide focuses on a particularly versatile derivative, This compound (also known as 1-methoxyphthalan). Functioning as a stable, masked electrophile, this intermediate provides a robust platform for the construction of complex molecular architectures. Its unique reactivity profile allows for controlled, high-yield introduction of the 2-(hydroxymethyl)benzyl moiety, a critical step in the synthesis of various pharmaceutical agents, including analgesics, anti-inflammatory drugs, and antidepressants like Citalopram.[4][5][6][7] This document provides a detailed overview of its properties, synthesis, characterization, and a comprehensive protocol for its application in N-alkylation reactions, a cornerstone transformation in drug development.
Introduction: The Strategic Advantage of a Masked Electrophile
In multi-step pharmaceutical synthesis, the stability and predictable reactivity of intermediates are paramount. This compound offers a significant advantage over its aldehyde analogue, 2-formylbenzyl alcohol, which is prone to self-condensation and oxidation. The methoxy group at the C1 position forms a cyclic acetal, effectively "protecting" the electrophilic center. This stability allows for the use of reaction conditions and reagents that would be incompatible with an unprotected aldehyde.
The synthetic utility is unlocked upon exposure to a Lewis or Brønsted acid. This protonates the methoxy group, converting it into a good leaving group (methanol). The subsequent departure of methanol generates a highly reactive, resonance-stabilized oxocarbenium ion. This cation is readily trapped by a wide range of nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the benzylic position with high precision.
General Workflow Visualization
The following diagram outlines the typical workflow from the synthesis of the intermediate to its application in pharmaceutical development.
Caption: High-level workflow for the synthesis and application of the key intermediate.
Physicochemical Properties & Safety Data
A thorough understanding of the intermediate's properties is crucial for safe handling and experimental design.
| Property | Value | Source |
| IUPAC Name | 1-methoxy-1,3-dihydro-2-benzofuran | PubChem[8] |
| Molecular Formula | C₉H₁₀O₂ | PubChem[8] |
| Molecular Weight | 150.17 g/mol | PubChem[8] |
| CAS Number | 67536-29-2 | PubChem[8] |
| Appearance | Clear yellow liquid (typical) | PubChem[9] |
| Boiling Point | Data not widely available; vacuum distillation recommended | - |
| Solubility | Soluble in common organic solvents (DCM, Ether, THF, Ethyl Acetate) | General Knowledge |
Safety Information: While specific GHS data for the 1-methoxy derivative is limited, data for the parent compound, 1,3-Dihydroisobenzofuran, should be considered as a baseline for handling precautions.
-
Hazards: Combustible liquid, causes skin and serious eye irritation, may cause respiratory irritation.[9]
-
Precautions: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.[9]
Scientist's Note: Always handle this chemical in a fume hood and consult the specific Safety Data Sheet (SDS) from the supplier before use.
Synthesis Protocol: this compound
This protocol describes a common and reliable method for synthesizing the title compound from 2-carboxybenzaldehyde via reduction and subsequent acid-catalyzed cyclization/acetalization.
Rationale: This two-step, one-pot approach is efficient. The initial reduction of the aldehyde to the alcohol is selective. The subsequent intramolecular cyclization to form the lactol (a cyclic hemiacetal) followed by acetalization with methanol is driven by the removal of water and the stability of the final product.
Step-by-Step Methodology
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-carboxybenzaldehyde (10.0 g, 66.6 mmol) and methanol (100 mL).
-
Stir the mixture at room temperature to dissolve the starting material.
-
-
Reduction:
-
Cool the flask to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.51 g, 39.9 mmol, 0.6 eq) portion-wise over 20 minutes.
-
Rationale: Adding the reducing agent slowly controls the exothermic reaction and hydrogen gas evolution. A sub-stoichiometric amount is used for selective reduction of the aldehyde in the presence of the carboxylic acid.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.
-
-
Cyclization and Acetalization:
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (0.2 mL) to the reaction mixture.
-
Rationale: The acid catalyzes both the lactonization to form the intermediate phthalide (or its lactol tautomer) and the subsequent formation of the methoxy acetal from the lactol intermediate.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4 hours.
-
-
Work-up and Extraction:
-
Cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases (pH ~7-8).
-
Reduce the volume of the solvent by approximately 70% using a rotary evaporator.
-
Add deionized water (50 mL) and extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product as an oil.
-
Purify the crude oil by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 95:5 to 80:20).
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield this compound as a clear oil.
-
Expected Yield and Characterization
-
Typical Yield: 70-85%.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.40-7.20 (m, 4H, Ar-H), 6.20 (s, 1H, O-CH-O), 5.20 (d, 1H, J=12 Hz, Ar-CH₂-O), 5.05 (d, 1H, J=12 Hz, Ar-CH₂-O), 3.50 (s, 3H, OCH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 138.5, 135.8, 129.1, 128.5, 122.3, 121.8, 105.4 (C1), 68.2 (C3), 55.1 (OCH₃).
-
HPLC Analysis: Purity can be confirmed using a reverse-phase HPLC method.[10] A typical mobile phase could be a gradient of acetonitrile and water.[10]
Application Protocol: N-Alkylation of a Primary Amine
This protocol demonstrates the use of this compound to synthesize N-substituted benzylamines, which are common motifs in pharmaceuticals. The reaction proceeds via the acid-catalyzed formation of the oxocarbenium ion intermediate.
Reaction Mechanism Visualization
Caption: Mechanism of acid-catalyzed N-alkylation using the intermediate.
Step-by-Step Methodology
-
Reaction Setup:
-
In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (e.g., benzylamine, 1.0 eq) in anhydrous acetonitrile (20 mL).
-
Add this compound (1.1 eq).
-
Rationale: Using a slight excess of the electrophile ensures complete consumption of the potentially more valuable amine. Anhydrous conditions prevent water from competing as a nucleophile.
-
-
Catalyst Addition and Reaction:
-
Add a catalytic amount of a Lewis acid (e.g., Scandium triflate, Sc(OTf)₃, 2 mol%) or a Brønsted acid (e.g., p-Toluenesulfonic acid, p-TsOH, 5 mol%).
-
Rationale: The acid catalyst is essential to generate the reactive oxocarbenium ion. Lewis acids are often milder and can provide higher selectivity compared to strong Brønsted acids.
-
Stir the reaction at room temperature for 12-24 hours. The optimal time should be determined by monitoring the reaction via TLC or LC-MS.
-
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Extract the product into ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue using flash column chromatography (silica gel, appropriate eluent system, e.g., hexane/ethyl acetate with 1% triethylamine to prevent product streaking on the acidic silica).
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Synthesis | Incomplete reduction of the starting material. Inefficient cyclization. | Increase reaction time for the reduction step. Ensure the acid catalyst is active; add a fresh portion if needed. Ensure methanol is anhydrous. |
| Low Yield in N-Alkylation | Inactive catalyst. Nucleophile is too weak or sterically hindered. Presence of water. | Use a freshly opened or properly stored catalyst. Increase the reaction temperature (e.g., to 40-60 °C). Switch to a stronger Lewis acid. Ensure all reagents and solvents are scrupulously dried. |
| Multiple Byproducts | Over-alkylation (for primary amines). Side reactions due to strong acid. | Use a 1:1 stoichiometry or a slight excess of the amine. Switch to a milder Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃). Lower the reaction temperature. |
| Product Streaking on TLC | The product is a basic amine, interacting strongly with acidic silica gel. | Add 1-2% triethylamine or ammonia in methanol to the eluent system for column chromatography and TLC. |
Conclusion
This compound is a highly valuable and versatile intermediate for pharmaceutical research and development. Its stability as a masked aldehyde, combined with its predictable and efficient reactivity under acidic conditions, allows for the streamlined synthesis of complex drug precursors. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and application of this key building block, empowering researchers to accelerate the discovery and development of novel therapeutics.
References
-
Title: Synthesis of 1,3-Dihydro-2-benzofurans Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles Source: PMC - NIH URL: [Link]
-
Title: Some representative 1,3‐dihydroisobenzofuran derivatives showing biologically activities. Source: ResearchGate URL: [Link]
-
Title: 1,3-Dihydroisobenzofuran Source: SIELC Technologies URL: [Link]
-
Title: Novel and Improved Process for the Preparation of Citalopram Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Synthesis of 1,3-diselenyl-dihydroisobenzofurans via electrochemical radical selenylation with substituted o-divinylbenzenes and diselenides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS Source: HETEROCYCLES, Vol. 75, No. 3, 2008 URL: [Link]
-
Title: 1,3-Dihydroisobenzofuran | C8H8O Source: PubChem URL: [Link]
-
Title: this compound | C9H10O2 Source: PubChem URL: [Link]
- Title: METHOD FOR THE PREPARATION OF CITALOPRAM Source: Google Patents URL
-
Title: Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites Source: PubMed URL: [Link]
Sources
- 1. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. chemimpex.com [chemimpex.com]
- 5. asianpubs.org [asianpubs.org]
- 6. WO2004094399A1 - An improved process for the preparation of citalopram hydrobromide - Google Patents [patents.google.com]
- 7. Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C9H10O2 | CID 11332556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,3-Dihydroisobenzofuran | C8H8O | CID 10327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,3-Dihydroisobenzofuran | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dihydro-1-methoxyisobenzofuran
Welcome to the technical support center for the synthesis of 1,3-Dihydro-1-methoxyisobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yield, and ensure the purity of your product.
Troubleshooting Guide: Navigating Common Side Reactions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound, particularly when using the common route from 2-(bromomethyl)benzaldehyde and sodium methoxide in methanol.
Question 1: My reaction is complete, but besides my desired product, I've isolated a significant amount of a non-polar byproduct. What is it and how can I prevent its formation?
Answer:
The most probable non-polar byproduct in this synthesis is 2-(bromomethyl)benzaldehyde dimethyl acetal .
Causality: The starting material, 2-(bromomethyl)benzaldehyde, contains a reactive aldehyde functional group. In the presence of methanol (the solvent) and a base (sodium methoxide), the aldehyde can react to form a hemiacetal, which can then be further converted to the more stable dimethyl acetal.[1][2][3] This reaction is often acid-catalyzed but can also proceed under basic conditions. The formation of the acetal "protects" the aldehyde, preventing it from participating in the desired intramolecular cyclization.
Mitigation Strategies:
-
Control of Reaction Temperature: Running the reaction at a lower temperature can disfavor the formation of the acetal, which often has a higher activation energy than the desired intramolecular Williamson ether synthesis.
-
Slow Addition of Sodium Methoxide: Adding the sodium methoxide solution slowly to the solution of 2-(bromomethyl)benzaldehyde in a minimal amount of methanol can help to ensure that the intramolecular reaction is favored over the intermolecular reaction with the solvent.
-
Use of a Non-Alcoholic Solvent System: Consider using a non-protic solvent like THF or dioxane with a stronger, non-nucleophilic base such as sodium hydride (NaH). In this case, you would need to use a catalytic amount of methanol or another alcohol to initiate the formation of the methoxide in situ, or use a pre-formed sodium methoxide as a solid.
Experimental Protocol for Minimizing Acetal Formation:
-
Dry all glassware and solvents thoroughly.
-
Dissolve 2-(bromomethyl)benzaldehyde in a minimal amount of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared solution of sodium methoxide in methanol (1.05 equivalents) dropwise over 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
Question 2: I'm observing two additional polar byproducts in my crude reaction mixture. What are they likely to be, and what is causing their formation?
Answer:
The two polar byproducts are likely the result of a Cannizzaro reaction . These products are 2-(bromomethyl)benzyl alcohol and 2-(bromomethyl)benzoic acid .
Causality: The Cannizzaro reaction is a disproportionation reaction that occurs with aldehydes that lack a hydrogen atom on the alpha-carbon, in the presence of a strong base.[4] 2-(bromomethyl)benzaldehyde fits this description perfectly. In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the carboxylic acid. The strong basic conditions provided by sodium methoxide facilitate this side reaction.
Mitigation Strategies:
-
Use of a Milder Base: If the Cannizzaro reaction is a significant issue, consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are often sufficient to deprotonate the intermediate alcohol in the cyclization mechanism without being strong enough to promote the Cannizzaro reaction.
-
Strict Temperature Control: As with acetal formation, lower reaction temperatures will help to minimize the rate of the Cannizzaro reaction.
-
Stoichiometry Control: Using a slight excess of the aldehyde relative to the base can sometimes help to consume the base before it can promote the Cannizzaro reaction, but this may lead to incomplete conversion of the starting material. Careful control of the stoichiometry of the base (close to 1 equivalent) is crucial.
| Parameter | Recommended Condition | Rationale |
| Base | Potassium Carbonate | Milder base, less prone to inducing the Cannizzaro reaction. |
| Temperature | 0 °C to Room Temperature | Lower temperatures disfavor the Cannizzaro side reaction. |
| Solvent | Anhydrous Acetone or DMF | Avoids the presence of excess methanol which can act as a nucleophile. |
Question 3: My reaction is sluggish and I have a lot of unreacted starting material. What can I do to improve the conversion?
Answer:
Incomplete conversion can be due to several factors, including insufficient reactivity of the base, poor quality of reagents, or inadequate reaction time and temperature.
Troubleshooting Steps:
-
Verify the Quality of Sodium Methoxide: Sodium methoxide is hygroscopic and can decompose upon exposure to air and moisture. Use freshly prepared or properly stored sodium methoxide. You can titrate a sample to determine its activity.
-
Increase Reaction Temperature: If you are running the reaction at a low temperature to minimize side reactions, a modest increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction closely for the appearance of byproducts.
-
Increase Reaction Time: Some reactions simply require more time. Continue to monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Consider a More Reactive Base/Solvent System: If milder conditions are not effective, a switch to a stronger base like sodium hydride in an aprotic solvent like THF or DMF could increase the rate of the desired reaction.
Question 4: I'm observing the formation of a dark, insoluble material (tar) in my reaction flask. What is causing this and how can I prevent it?
Answer:
Tar formation is often due to polymerization or decomposition of the starting material or product under the reaction conditions. Aldehydes, in particular, can be prone to polymerization, especially in the presence of strong bases.
Prevention Strategies:
-
Degas Solvents: Remove dissolved oxygen from your solvents by bubbling an inert gas (nitrogen or argon) through them before use. Oxygen can initiate radical polymerization pathways.
-
Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent oxidation of the aldehyde to the corresponding carboxylic acid, which can then participate in other side reactions.
-
Lower Reaction Concentration: Running the reaction at a lower concentration can sometimes reduce the rate of intermolecular side reactions that lead to polymers.
-
Purify the Starting Material: Ensure your 2-(bromomethyl)benzaldehyde is pure. Impurities can sometimes act as initiators for polymerization.
Main and Side Reaction Pathways
The following diagrams illustrate the desired synthesis pathway and the competing side reactions.
Caption: Desired synthesis and major side reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the formation of this compound from 2-(bromomethyl)benzaldehyde?
A1: The reaction proceeds via an intramolecular Williamson ether synthesis. The sodium methoxide acts as a base to deprotonate the hydroxyl group of the hemiacetal intermediate that is in equilibrium with the starting aldehyde and methanol. The resulting alkoxide then undergoes an intramolecular SN2 reaction, attacking the benzylic carbon and displacing the bromide ion to form the five-membered dihydroisobenzofuran ring.
Q2: How can I best purify the final product from the common byproducts?
A2: Column chromatography on silica gel is the most effective method for purifying this compound. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically allow for good separation. The non-polar acetal byproduct will elute first, followed by the desired product, and then the more polar Cannizzaro products will elute at higher solvent polarity or may remain on the column.
Q3: Is the product, this compound, stable?
A3: this compound is a cyclic acetal and can be sensitive to acidic conditions, which can catalyze its hydrolysis back to 2-(hydroxymethyl)benzaldehyde. Therefore, it is important to avoid strongly acidic conditions during workup and purification. It is generally stable to mild basic conditions. For long-term storage, it should be kept in a cool, dark place under an inert atmosphere.
Q4: Can I use other alcohols besides methanol in this reaction?
A4: Yes, it is possible to use other primary alcohols (e.g., ethanol, propanol) to synthesize the corresponding 1-alkoxy-1,3-dihydroisobenzofurans. However, the reaction conditions may need to be re-optimized for each alcohol. Bulkier secondary or tertiary alcohols may react more slowly or favor elimination side reactions.
Q5: Are there alternative, higher-yielding synthetic routes I should consider?
A5: Several other routes to 1,3-dihydroisobenzofurans have been reported. One notable method is the iodocyclization of 2-vinylbenzyl alcohols, which can provide good yields of substituted dihydroisobenzofurans.[5] Another approach involves the reduction of phthalides (isobenzofuran-1(3H)-ones). The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the final product.
References
-
Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Products from acetalization reactions of benzaldehyde (1) and.... Retrieved January 26, 2026, from [Link]
-
Study.com. (n.d.). Write a detailed mechanism for the formation of an acetal from benzaldehyde and methanol in the presence of an acid catalyst. Retrieved January 26, 2026, from [Link]
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved January 26, 2026, from [Link]
-
Khan Academy. (n.d.). Formation of acetals. Retrieved January 26, 2026, from [Link]
-
YouTube. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. Retrieved January 26, 2026, from [Link]
-
YouTube. (2024, October 13). CANNIZZARO reaction of BENZALDEHYDE C6H5CHO. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
-
Kobayashi, K., & Shik, K. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3), 599. [Link]
Sources
Technical Support Center: Chiral Integrity in the Synthesis of 1,3-Dihydroisobenzofurans
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the chiral synthesis of 1,3-dihydroisobenzofurans (phthalans). This guide is designed to provide expert insights and practical solutions to a critical challenge in this field: the prevention of racemization. Maintaining the enantiomeric purity of these valuable chiral building blocks is paramount for their application in pharmaceuticals and other advanced materials.[1][2]
This resource is structured to offer immediate answers to common questions and in-depth troubleshooting for more complex issues encountered during your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of chiral 1,3-dihydroisobenzofurans?
A1: The principal cause of racemization in the synthesis of chiral 1,3-dihydroisobenzofurans is the lability of the stereogenic center at the C1 position. This carbon is a benzylic ether, and its attached proton can be susceptible to abstraction under certain reaction conditions, leading to the formation of a planar, achiral intermediate.[3] Reprotonation can then occur from either face, resulting in a loss of enantiomeric purity.
Q2: Can my purification method cause racemization?
A2: Yes, purification methods can indeed lead to racemization. For instance, column chromatography on silica gel, a common purification technique, has been reported to cause racemization in some cases.[4][5][6] The slightly acidic nature of silica gel can be sufficient to catalyze the formation of a carbocation-like intermediate at the benzylic position, leading to a loss of stereochemical integrity.
Q3: How can I quickly check if my product is racemizing during the workup?
A3: A rapid way to assess potential racemization during workup is to take a small aliquot of your crude reaction mixture (before any aqueous or chromatographic workup) and determine its enantiomeric excess (ee). Compare this value to the ee of your final, purified product. A significant decrease in ee points towards racemization occurring during your isolation and purification steps.
Q4: Are there any specific reagents I should avoid to prevent racemization?
A4: Strong acids and bases should be used with caution, as they can readily promote racemization.[3] For example, using a strong base to deprotonate a nearby functional group could inadvertently lead to abstraction of the benzylic proton at C1. Similarly, strong acidic conditions can promote the formation of a benzylic carbocation, which is planar and achiral.
Q5: What is a good starting point for developing a chiral HPLC method for my 1,3-dihydroisobenzofuran?
A5: A good starting point for chiral HPLC method development is to screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often a good first choice due to their broad applicability.[7] A typical mobile phase for these columns would be a mixture of hexane and isopropanol.
Troubleshooting Guide: Loss of Enantiomeric Excess
This section provides a more detailed approach to identifying and resolving issues related to racemization in your synthesis of chiral 1,3-dihydroisobenzofurans.
Problem 1: Low Enantiomeric Excess in the Crude Reaction Mixture
If you are observing low enantiomeric excess directly after the reaction is complete (before workup), the issue lies within your reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Reaction Temperature | Higher temperatures can provide the activation energy needed to overcome the barrier to racemization.[3] | Run the reaction at a lower temperature. If the reaction is too slow, consider using a more active catalyst or a longer reaction time at a reduced temperature. |
| Unsuitable Solvent | The polarity of the solvent can influence the stability of charged intermediates that may lead to racemization. | Screen a range of solvents with varying polarities. Less polar solvents may disfavor the formation of charged, planar intermediates. |
| Incorrect Base or Acid Catalyst | The strength and steric bulk of an acid or base catalyst can significantly impact the extent of racemization. | If a base is required, consider using a bulkier, non-nucleophilic base to minimize proton abstraction at the stereocenter. If an acid is necessary, a weaker Brønsted or a Lewis acid might be a better choice. |
| Sub-optimal Catalyst or Reagent | The chiral catalyst or reagent may not be providing a sufficiently high energy barrier between the desired enantiomer and its diastereomeric transition state. | Experiment with different chiral ligands or catalysts that have been shown to be effective in similar asymmetric transformations. |
Experimental Protocol: Optimizing Reaction Temperature
-
Set up a series of small-scale reactions in parallel.
-
Maintain all reaction parameters (solvent, catalyst loading, concentrations) constant, except for the temperature.
-
Run the reactions at a range of temperatures (e.g., -20 °C, 0 °C, room temperature).
-
Upon completion, quench the reactions and analyze the enantiomeric excess of the crude product for each temperature point using chiral HPLC.
-
Select the temperature that provides the best balance of reaction rate and enantiomeric excess.
Problem 2: Decrease in Enantiomeric Excess After Workup and Purification
If your crude product shows high ee, but the purified product has a lower ee, the racemization is occurring during your isolation and purification steps.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Acidic or Basic Aqueous Workup | Washing with acidic or basic solutions can cause racemization, especially if the benzylic center is sensitive. | Use a neutral aqueous wash (e.g., saturated sodium chloride solution). If an acid or base wash is necessary, use dilute solutions and minimize the contact time. |
| Racemization on Silica Gel | The acidic nature of standard silica gel can lead to racemization.[4][5][6] | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent. - Use an alternative stationary phase such as alumina (basic or neutral) or florisil. - Consider purification by recrystallization if your compound is a solid. |
| Prolonged Exposure to Solvents | Some solvents, particularly protic solvents, in combination with trace impurities, can facilitate racemization over time. | Minimize the time your product is in solution. Concentrate your fractions from chromatography as soon as possible. |
Experimental Protocol: Neutralizing Silica Gel for Chromatography
-
Prepare a slurry of silica gel in your chosen eluent.
-
Add triethylamine (typically 1% v/v) to the slurry and stir for 15-20 minutes.
-
Pack the column with the neutralized silica gel slurry.
-
Equilibrate the column with the eluent containing 1% triethylamine before loading your sample.
-
Perform the chromatography as usual.
Analytical Workflow: Determination of Enantiomeric Excess
Accurate determination of enantiomeric excess is crucial for troubleshooting racemization issues. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[8]
Diagram: Chiral HPLC Analysis Workflow
Caption: Workflow for determining enantiomeric excess using chiral HPLC.
Protocol: Chiral HPLC Method Development for 1,3-Dihydroisobenzofurans
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase (CSP), such as Chiralcel® OD-H or Chiralpak® AD-H.
-
-
Mobile Phase Screening:
-
Prepare a series of mobile phases with varying ratios of n-hexane and isopropanol (e.g., 90:10, 80:20, 70:30).
-
If separation is not achieved, try adding a small amount of a different alcohol, such as ethanol.
-
-
Flow Rate and Temperature Optimization:
-
Begin with a flow rate of 1.0 mL/min and ambient column temperature.
-
Adjust the flow rate to optimize resolution and analysis time.
-
Varying the column temperature can sometimes improve peak shape and resolution.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to avoid peak distortion.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Troubleshooting HPLC Peak Shape Issues
| Problem | Possible Cause | Solution |
| Peak Tailing | - Secondary interactions with the stationary phase. - Column overload. | - Add a small amount of a competing agent to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, triethylamine for basic compounds). - Inject a smaller amount of sample. |
| Peak Fronting | - Sample solvent stronger than the mobile phase. - Column overload. | - Dissolve the sample in the mobile phase or a weaker solvent. - Inject a smaller amount of sample. |
| Broad Peaks | - Extra-column volume. - Low data acquisition rate. | - Use shorter tubing with a smaller internal diameter. - Increase the data acquisition rate on your detector.[9] |
Mechanistic Insight: Racemization of Benzylic Ethers
Understanding the mechanism of racemization is key to preventing it. For 1,3-dihydroisobenzofurans, the benzylic ether linkage is the site of vulnerability.
Diagram: Acid-Catalyzed Racemization Mechanism
Caption: Acid-catalyzed racemization via a planar carbocation intermediate.
In the presence of an acid, the ether oxygen can be protonated, making the C-O bond weaker.[10][11][12][13][14] Cleavage of this bond leads to the formation of a planar, achiral benzylic carbocation. Subsequent nucleophilic attack (e.g., by water or an alcohol from the solvent) can occur from either face of the planar intermediate with equal probability, leading to a racemic mixture of the product.
References
-
Horeau, A. (n.d.). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved from [Link]
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Huang, J., et al. (2025). Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. Organic Process Research & Development. Retrieved from [Link]
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Asymmetric Info. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. Retrieved from [Link]
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Zhang, L., et al. (2022). Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. Chinese Journal of Organic Chemistry. Retrieved from [Link]
-
Darren, J., et al. (2023). Benzylic Radical Stabilization Permits Ether Formation During Darobactin Biosynthesis. bioRxiv. Retrieved from [Link]
-
Pirkle, W. H., & Read, R. W. (1981). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatographic Science. Retrieved from [Link]
- Sepracor, Inc. (1996). Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst. Google Patents.
-
Lei, A., et al. (2020). Synthesis of 1,3-diselenyl-dihydroisobenzofurans via electrochemical radical selenylation with substituted o-divinylbenzenes and diselenides. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wang, C., et al. (2017). Organocatalytic Redox Deracemization of Cyclic Benzylic Ethers Enabled by An Acetal Pool Strategy. Angewandte Chemie International Edition. Retrieved from [Link]
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Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
- Reddy, M. S., et al. (2003). Method for the preparation of escitalopram. Google Patents.
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Smonou, I. (2000). Synthesis of Chiral 1,3-Dihydroisobenzofurans (Phthalans) Containing Functional Substituents in the 1Position. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
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Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America. Retrieved from [Link]
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Wzorek, A., et al. (2025). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. Ukrainian Chemistry Journal. Retrieved from [Link]
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Pirkle, W. H., & Read, R. W. (1981). Study of the racemization observed in the amide bond forming reaction on silica gel. Journal of Chromatography A. Retrieved from [Link]
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Chem LibreTexts. (n.d.). Benzyl Protection. Retrieved from [Link]
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Reddy, M. S., et al. (2008). Process for Preparation of Citalopram and Enantiomers. European Patent Office. Retrieved from [Link]
-
Romain, C., et al. (2024). Cyclic ether and anhydride ring opening copolymerisation delivering new ABB sequences in poly(ester-alt-ethers). Chemical Science. Retrieved from [Link]
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Pirkle, W. H., & Read, R. W. (1981). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatographic Science. Retrieved from [Link]
-
Wzorek, A., et al. (2025). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. ResearchGate. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Kobayashi, K., & Shik, K. (2007). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES. Retrieved from [Link]
-
ChemComplete. (2020). Acid Catalyzed Epoxide Openings - How do I know which product forms?. YouTube. Retrieved from [Link]
-
Wang, Y., et al. (2013). Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive. Journal of Chromatographic Science. Retrieved from [Link]
-
Niculescu, M., & Borodi, G. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm. Retrieved from [Link]
-
Bouaziz, A. (2022). Chromatographic separations and mechanisms. ResearchGate. Retrieved from [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2008). A General Strategy for the Organocatalytic Activation of C–H Bonds via Photoredox Catalysis: The Direct Arylation of Benzylic Ethers. Journal of the American Chemical Society. Retrieved from [Link]
-
Parker, R. E., & Isaacs, N. S. (1959). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*. CHIMIA. Retrieved from [Link]
-
Chem Help ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube. Retrieved from [Link]
-
Ghini, A., et al. (2021). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Molecules. Retrieved from [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Scientific Research in Science and Technology. Retrieved from [Link]
-
Le, C. M., & Stephenson, C. R. J. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Retrieved from [Link]
-
El-Kassas, H., et al. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Separations. Retrieved from [Link]
-
Andersen, J. (2018). The Discovery of Citalopram and Its Refinement to Escitalopram. ResearchGate. Retrieved from [Link]
-
Carretero, J. C., & Garcia Ruano, J. L. (2007). Enantioselective Synthesis of 3-Substituted 1(3H)-Isobenzofuranone Derivatives. ResearchGate. Retrieved from [Link]
-
Khan, I., et al. (2025). Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation. ACS Omega. Retrieved from [Link]
-
Patterson, D. (2022). Enantiomeric excess on-the-spot. Nature Research. Retrieved from [Link]
-
McMurry, J. (2024). 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Retrieved from [Link]
-
Hyun, M. H. (2025). Development and Application of Crown Ether-based HPLC Chiral Stationary Phases. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (2010). Video Notes LC Troubleshooting Series Peak Broadening. Retrieved from [Link]
-
Mariano, P. S., & Stavinoha, J. L. (1982). Mechanism of the oxidation of benzylic ethers photosensitized by a 2,4,6-triphenylpyrylium salt. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). Acid Catalyzed Ring Opening of an Epoxide. YouTube. Retrieved from [Link]
-
Reddit. (2024). HPLC issues with racemic sample- where is the 2. enantiomer?. Retrieved from [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
-
Alcaide, B., & Almendros, P. (2021). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Molecules. Retrieved from [Link]
-
Lin, G.-Q., & Zhang, J.-G. (2023). Chiral drugs. LabMed Discovery. Retrieved from [Link]
-
Jiang, Y., et al. (2017). Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions. Journal of the American Chemical Society. Retrieved from [Link]
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- 14. youtube.com [youtube.com]
Technical Support Center: Purification of 1,3-Dihydro-1-methoxyisobenzofuran
Welcome to the Technical Support Center for the purification of 1,3-Dihydro-1-methoxyisobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to the selective serotonin reuptake inhibitor (SSRI), citalopram.[1][2] The purity of this intermediate is paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Impurities can arise from various sources, including unreacted starting materials, side-products of the synthesis, and degradation of the target molecule.
This guide provides a structured approach to identifying and removing these impurities through frequently asked questions (FAQs) and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound preparation?
The impurity profile of your crude product is highly dependent on the synthetic route employed. Common synthetic pathways and their likely impurities are summarized in the table below.
| Synthetic Route | Common Starting Materials | Potential Impurities |
| Reduction of Phthalide | Phthalide, Reducing agents (e.g., DIBAL-H), Methanol | Unreacted Phthalide, Phthalide-related byproducts, Over-reduced products (e.g., 2-methylbenzyl alcohol) |
| Cyclization of 2-(Hydroxymethyl)benzyl alcohol derivatives | 2-(Hydroxymethyl)benzyl alcohol, Methanol, Acid catalyst | Unreacted starting material, Dimerized or polymerized byproducts, Oxidation products |
| From 1,3-Dihydroisobenzofuran | 1,3-Dihydroisobenzofuran, Methanol, Activating agent | Unreacted 1,3-Dihydroisobenzofuran, Di-methoxylated byproducts |
A common side-product in syntheses involving methanol is the formation of 1,3-Dihydro-1,1-dimethoxyisobenzofuran . Additionally, unexpected reaction pathways, such as retro-aldol reactions, can introduce unique impurities.
Q2: My crude product is a colored oil. What could be the cause and how do I address it?
A colored, often yellow or brown, appearance in the crude product typically indicates the presence of polymeric or highly conjugated impurities. These can form under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases.
Troubleshooting Steps:
-
Initial Wash: Before proceeding to chromatography, wash the crude organic extract with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.
-
Charcoal Treatment: If the color persists, a charcoal treatment can be effective. Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of celite to remove the charcoal.
-
Column Chromatography: Persistent color can often be removed by column chromatography, as the colored impurities are typically highly polar and will adhere strongly to the silica gel.
Q3: I am seeing a spot on my TLC with a similar Rf to my product. How can I improve the separation?
Co-elution of impurities is a common challenge in column chromatography. Here's a systematic approach to improving separation:
Troubleshooting Workflow for Co-eluting Impurities
Caption: Decision tree for troubleshooting co-elution.
-
Solvent System Optimization:
-
Vary Polarity: Experiment with different ratios of your polar and non-polar solvents. A slight decrease in the polarity of the eluent can often improve separation.
-
Change Solvents: If adjusting the ratio is ineffective, try a different solvent system. For example, if you are using ethyl acetate/hexane, consider dichloromethane/methanol or ether/hexane.[3]
-
-
Gradient Elution: Instead of an isocratic (constant solvent ratio) elution, a gradient elution where the polarity of the mobile phase is gradually increased can effectively separate compounds with close Rf values.
-
Adjust Column Parameters:
-
Longer Column: A longer column provides more surface area for interaction, which can enhance separation.
-
Finer Silica Gel: Using silica gel with a smaller particle size can improve resolution.
-
Q4: My product seems to be degrading on the silica gel column. What can I do?
This compound can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This can lead to hydrolysis of the methoxy group and other degradation pathways.
Solutions:
-
Neutralized Silica Gel: Treat the silica gel with a base, such as triethylamine, before packing the column. A common practice is to add 1-3% triethylamine to the eluent.[3]
-
Alumina Chromatography: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Speed: Run the column as quickly as possible (flash chromatography) to minimize the contact time between your compound and the stationary phase.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized based on your specific impurity profile as determined by TLC analysis.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (230-400 mesh) to your chosen eluent (e.g., a mixture of hexane and ethyl acetate). A good starting point is a solvent system that gives your product an Rf of 0.2-0.3 on TLC.
-
Stir the mixture to create a homogeneous slurry, ensuring no air bubbles are trapped.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the solvent to drain until it is just above the silica gel surface.
-
Add another thin layer of sand on top of the silica gel.
3. Loading the Sample:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to absorb completely into the silica gel.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to begin the elution.
-
Collect fractions in test tubes and monitor the elution by TLC.
5. Combining and Concentrating Fractions:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Column Chromatography
| Issue | Possible Cause | Solution |
| Cracked or channeled column | Improper packing of the silica gel. | Repack the column, ensuring a uniform slurry and gentle tapping. |
| Broad or tailing bands | Sample overload; inappropriate solvent system. | Use less sample; optimize the eluent for a lower Rf. |
| No compound eluting | Compound is too polar for the chosen eluent. | Gradually increase the polarity of the eluent. |
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds. The key is to find a suitable solvent or solvent pair.
1. Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.
-
Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, toluene) to find a suitable one.
-
If a single solvent is not ideal, a two-solvent system can be used (one in which the compound is soluble and one in which it is insoluble).[4]
2. Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent and heat the mixture until the solid dissolves completely.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Troubleshooting Recrystallization
| Issue | Possible Cause | Solution |
| Oiling out (product separates as an oil) | Solution is supersaturated; impurities are present. | Add a small amount of hot solvent to redissolve the oil and cool more slowly; try a different solvent. |
| No crystal formation | Solution is not saturated; cooling is too rapid. | Evaporate some of the solvent to increase concentration; scratch the inside of the flask with a glass rod to induce crystallization; add a seed crystal. |
| Low recovery | Too much solvent was used; compound is too soluble in the cold solvent. | Evaporate some solvent and re-cool; choose a solvent in which the compound is less soluble at low temperatures. |
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow.
Analytical Techniques for Purity Assessment
It is crucial to assess the purity of your final product using appropriate analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of a reaction and the separation during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can detect trace impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify the structure of unknown impurities if they are present in sufficient quantities.
By following the guidance in this technical support center, you will be better equipped to overcome the challenges associated with the purification of this compound and obtain a high-purity product suitable for your research and development needs.
References
-
ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Citalopram-impurities - Pharmaffiliates. (n.d.). Retrieved January 26, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 26, 2026, from [Link]
-
Which of the following resonating structures of 1-methoxy-1,3-butadiene is least stable? (n.d.). Retrieved January 26, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 26, 2026, from [Link]
-
reactivity of 1,3-dihydro-l-methoxyisobenzofuran - Sci-Hub. (n.d.). Retrieved January 26, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 26, 2026, from [Link]
- EP1346989A1 - Improved process for the preparation of citalopram and its hydrobromide - Google Patents. (n.d.).
-
Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
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Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020, September 6). Retrieved January 26, 2026, from [Link]
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Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 26, 2026, from [Link]
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Which one of the following resonating structures of 1-methoxy-1,3-butadiene is least stable. (2022, August 22). Retrieved January 26, 2026, from [Link]
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How to choose the best solution for column chromatography? - ResearchGate. (2019, May 23). Retrieved January 26, 2026, from [Link]
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Recrystallization - Single Solvent. (n.d.). Retrieved January 26, 2026, from [Link]
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Citalopram Impurities - SynZeal. (n.d.). Retrieved January 26, 2026, from [Link]
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Recrystallization - YouTube. (2020, January 10). Retrieved January 26, 2026, from [Link]
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Multi-step synthesis of pharmaceutical impurities of Citalopram by modifying the reaction medium to increase reaction yields. (n.d.). Retrieved January 26, 2026, from [Link]
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Co-Eluting compounds in Column chromatography : r/Chempros - Reddit. (2025, February 27). Retrieved January 26, 2026, from [Link]
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Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]
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【4K】-- Column Chromatography (Purification) - YouTube. (2013, October 21). Retrieved January 26, 2026, from [Link]
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For 1-methoxy-1, 3-butadiene, which of the following resonating structure is least stable? (n.d.). Retrieved January 26, 2026, from [Link]
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Scaling up the synthesis of 1,3-Dihydro-1-methoxyisobenzofuran
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Technical Support Center: Managing Stereochemistry in Reactions of 1,3-Dihydro-1-methoxyisobenzofuran
Welcome to the technical support center for managing stereochemistry in reactions involving 1,3-Dihydro-1-methoxyisobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during stereoselective synthesis.
Introduction to the Stereochemical Challenges
This compound, a cyclic N,O-acetal, is a valuable building block in organic synthesis. However, its reactions often introduce new stereocenters, making the control of stereochemistry a critical aspect of its application. The primary challenge lies in directing the approach of nucleophiles to the electrophilic C1 position, which is prochiral. This guide will explore the fundamental principles and practical strategies to achieve high levels of stereocontrol in your reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter in the laboratory, providing explanations and actionable solutions.
Question 1: My nucleophilic addition to this compound is resulting in a racemic or nearly racemic mixture. What are the likely causes and how can I induce stereoselectivity?
Answer:
Achieving stereoselectivity in nucleophilic additions to the C1 position of this compound hinges on creating a chiral environment that favors the formation of one stereoisomer over the other.[1] An uncatalyzed reaction in a solution will likely result in a 50:50 racemic mixture because the nucleophile can attack either face of the intermediate oxocarbenium ion with equal probability.[2] Here’s a breakdown of the causes and solutions:
Root Causes of Poor Stereoselectivity:
-
Achiral Reaction Conditions: In the absence of any chiral influence (catalyst, auxiliary, or reagent), the two faces of the intermediate oxocarbenium ion are enantiotopic, leading to a racemic product.[2]
-
Reactive Oxocarbenium Ion Intermediate: The reaction proceeds through a planar, sp2-hybridized oxocarbenium ion intermediate. The lack of conformational rigidity and facial bias allows for non-selective nucleophilic attack.[3]
-
High Reaction Temperature: Higher temperatures can overcome the small energy differences between diastereomeric transition states, leading to reduced stereoselectivity.
Strategies to Induce Stereoselectivity:
-
Chiral Lewis Acid Catalysis: Employing a chiral Lewis acid can coordinate to the oxygen atom of the methoxy group, creating a chiral pocket around the reaction center. This steric hindrance directs the incoming nucleophile to a specific face of the oxocarbenium ion.
-
Example: Catalysts like those derived from BINOL (1,1'-bi-2-naphthol) or TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) have proven effective in related systems.
-
-
Use of Chiral Auxiliaries: A chiral auxiliary is an optically active group temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[4][5][6] For this system, a chiral alcohol could be used to form a chiral acetal instead of the methoxy acetal. The bulky chiral group will then sterically block one face of the molecule, guiding the nucleophile to the opposite face.
-
Substrate Control: If your substrate has existing stereocenters, they can influence the stereochemical outcome of the reaction at C1. This is known as diastereoselectivity. The degree of control depends on the proximity and nature of the existing stereocenter.[7]
Question 2: I am observing poor diastereoselectivity in the reaction of a substituted this compound derivative. How can I improve the diastereomeric ratio (d.r.)?
Answer:
Poor diastereoselectivity arises when the energy difference between the transition states leading to the different diastereomers is small. Several factors can influence this, including the nature of the substituent, the nucleophile, and the reaction conditions.[8][9]
Key Factors Influencing Diastereoselectivity:
-
Steric Hindrance: The size and position of existing substituents on the isobenzofuran ring play a crucial role. Bulky groups will sterically hinder the approach of the nucleophile from the same face.
-
Chelation Control: If your substrate contains a nearby functional group capable of chelating to a Lewis acid (e.g., an ester or ether), this can lock the conformation of the molecule and provide a strong facial bias for nucleophilic attack.
-
Acyclic Stereocontrol Principles: Even though the isobenzofuran core is cyclic, principles of acyclic stereocontrol, such as the Felkin-Anh model, can provide predictive power, especially for reactions involving the formation of a new stereocenter adjacent to an existing one.
Strategies for Improving Diastereoselectivity:
-
Choice of Lewis Acid: A judicious choice of Lewis acid can enhance diastereoselectivity. Chelating Lewis acids (e.g., TiCl4, SnCl4) can enforce a rigid conformation, leading to higher d.r.
-
Nucleophile Size: The steric bulk of the nucleophile can significantly impact diastereoselectivity.[8][9] Larger nucleophiles will be more sensitive to the steric environment of the substrate.
-
Solvent and Temperature: Lowering the reaction temperature generally increases selectivity. The choice of solvent can also influence the transition state geometry and, therefore, the diastereoselectivity.
Question 3: My reaction is stereoselective, but I am obtaining the opposite enantiomer to the one desired. How can I invert the stereochemical outcome?
Answer:
Inverting the stereochemical outcome requires changing the chiral influence that is directing the reaction.
Methods for Inverting Stereoselectivity:
-
Switching the Enantiomer of the Chiral Catalyst or Auxiliary: The most straightforward approach is to use the opposite enantiomer of your chiral catalyst or auxiliary. For example, if you are using an (R)-BINOL-derived catalyst, switching to the (S)-BINOL derivative should yield the opposite product enantiomer.
-
Modifying the Catalyst or Auxiliary: In some cases, modifying the structure of the chiral ligand or auxiliary, for instance by altering the size of a substituent, can change the preferred direction of nucleophilic attack.
-
Changing the Reaction Mechanism: It may be possible to switch from a kinetically controlled to a thermodynamically controlled reaction, or vice versa, which in some cases can lead to the opposite diastereomer. This can sometimes be achieved by changing the reaction time, temperature, or by adding a reagent that can equilibrate the product mixture.
Frequently Asked Questions (FAQs)
What is the mechanism of nucleophilic addition to this compound?
The reaction typically proceeds via an SN1-type mechanism. The Lewis acid activates the acetal by coordinating to the methoxy oxygen, facilitating its departure and the formation of a planar, achiral oxocarbenium ion intermediate. The nucleophile then attacks this intermediate to form the product. The stereoselectivity is determined during the nucleophilic attack step.[3][10]
How do I determine the absolute configuration of my product?
The absolute configuration of a chiral molecule can be determined by several methods:
-
X-ray Crystallography: This is the most definitive method if you can obtain a suitable crystal of your product or a derivative.
-
Correlation with a Known Compound: If your product can be converted into a compound of known absolute configuration through a series of stereochemically defined reactions, you can infer the configuration of your product.
-
Chiral Chromatography: Comparison of the retention time of your product with that of an authentic, enantiomerically pure sample on a chiral HPLC or GC column.
-
Spectroscopic Methods: Techniques like Circular Dichroism (CD) spectroscopy can sometimes be used to determine the absolute configuration by comparing the experimental spectrum to that of known compounds or to theoretical calculations.
What are some common chiral auxiliaries that can be used?
A variety of chiral auxiliaries are available to synthetic chemists.[4] Some common examples that could be adapted for this system include:
-
Evans' Auxiliaries (Oxazolidinones): These are widely used for stereoselective alkylations, aldol reactions, and other transformations.[11]
-
Pseudoephedrine Amides: These are effective for directing the stereoselective alkylation of enolates.[5]
-
Camphorsultams: These are robust auxiliaries used in a variety of asymmetric transformations.
The choice of auxiliary will depend on the specific reaction and the desired stereochemical outcome.
Experimental Protocols
Protocol 1: General Procedure for Chiral Lewis Acid-Catalyzed Nucleophilic Addition
This protocol provides a general framework. Optimization of the catalyst, solvent, temperature, and reaction time will be necessary for specific substrates and nucleophiles.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand (e.g., (R)-BINOL) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Lewis Acid Addition: Add the Lewis acid (e.g., Ti(OiPr)4) dropwise at a controlled temperature (e.g., 0 °C or room temperature). Stir the mixture for the recommended time to allow for complex formation.
-
Substrate Addition: Add a solution of this compound in the same anhydrous solvent to the catalyst mixture.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
Nucleophile Addition: Add the nucleophile (e.g., a silyl enol ether or an organometallic reagent) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by adding a suitable quenching agent (e.g., saturated aqueous NH4Cl or water).
-
Work-up and Purification: Perform a standard aqueous work-up, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
-
Stereochemical Analysis: Determine the enantiomeric excess (ee) or diastereomeric ratio (d.r.) of the product using chiral HPLC or NMR spectroscopy.
Data Presentation
Table 1: Effect of Chiral Catalyst on Enantioselectivity
| Entry | Chiral Ligand | Lewis Acid | Temperature (°C) | ee (%) |
| 1 | (R)-BINOL | Ti(OiPr)4 | -78 | 92 |
| 2 | (S)-BINOL | Ti(OiPr)4 | -78 | 91 |
| 3 | (R)-TADDOL | ZnEt2 | -40 | 85 |
Note: Data is illustrative and will vary based on the specific nucleophile and substrate.
Visualizations
Reaction Mechanism
Caption: Mechanism of Chiral Lewis Acid-Catalyzed Nucleophilic Addition.
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting poor stereoselectivity.
References
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Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PubMed Central. Available at: [Link]
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Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. MDPI. Available at: [Link]
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Diastereoselective Substitution Reactions of Acyclic Acetals Controlled by Remote Participation of an Acyloxy Group. PubMed Central. Available at: [Link]
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Stereochemistry of Nucleophilic Addition Reactions: Re and Si Faces. Chemistry LibreTexts. Available at: [Link]
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A concise synthesis of tunable fluorescent 1,3-dihydroisobenzofuran derivatives as new fluorophores. ResearchGate. Available at: [Link]
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Asymmetric Induction. Michigan State University Chemistry. Available at: [Link]
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Diastereoselective Substitution Reactions of Acyclic Acetals Controlled by Remote Participation of an Acyloxy Group. ACS Publications. Available at: [Link]
-
1 Stereoselective Glycosylations – Additions to Oxocarbenium Ions. Wiley-VCH. Available at: [Link]
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Atom-efficient transition-metal-free arylation of N,O-acetals using diarylzinc reagents through Zn/Zn cooperativity. RSC Publishing. Available at: [Link]
-
Synthesis of Chiral 1,3-Dihydroisobenzofurans (Phthalans) Containing Functional Substituents in the 1Position. ResearchGate. Available at: [Link]
-
General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. ResearchGate. Available at: [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. Available at: [Link]
-
Lecture 8 Stereochemistry of Chemical reactions. University of Babylon. Available at: [Link]
-
Enantioselective Synthesis of N,S-Acetals by an Oxidative Pummerer Type Transformation Using Anionic Phase-Transfer Catalysis. PubMed Central. Available at: [Link]
-
Asymmetric Synthesis of 2,3-Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o-Quinone Methides. PubMed Central. Available at: [Link]
-
1,3-Dihydroisobenzofuran. PubChem. Available at: [Link]
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Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available at: [Link]
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Chiral auxiliary. Wikipedia. Available at: [Link]
-
Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. ACS Publications. Available at: [Link]
-
Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs Selectivity, and Neighboring-Group Participation. ResearchGate. Available at: [Link]
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StereoChemistry of Chemical Reactions || Part-1 || IITian Explains. YouTube. Available at: [Link]
-
D.7 Chiral auxiliaries (HL). YouTube. Available at: [Link]
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Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Nucleophilic addition reaction to carbonyl group. YouTube. Available at: [Link]
-
Enantioselective Inverse-Electron Demand Aza-Diels–Alder Reaction: ipso,α-Selectivity of Silyl Dienol Ethers. ACS Publications. Available at: [Link]
-
Nucleophilic Addition Reactions and its Stereochemistry. YouTube. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 1,3-Dihydro-1-methoxyisobenzofuran in Citalopram-Specific Immunoassays
For researchers, clinical chemists, and drug development professionals, the specificity of an immunoassay is paramount. An assay's ability to distinguish between the target analyte and structurally similar molecules is critical for accurate quantification and, consequently, for the correct interpretation of pharmacokinetic, toxicokinetic, and clinical data. Interference from cross-reacting substances can lead to erroneous results, potentially impacting patient safety and the integrity of a drug development program.[1]
This guide provides an in-depth comparison of the potential cross-reactivity of 1,3-Dihydro-1-methoxyisobenzofuran, a known process impurity or synthetic intermediate of the selective serotonin reuptake inhibitor (SSRI) citalopram, in a competitive enzyme-linked immunosorbent assay (ELISA) designed for citalopram quantification.[2] We will explore the structural rationale for potential cross-reactivity with citalopram and its primary metabolites, present a detailed, field-proven experimental protocol for assessing this interference, and provide a framework for interpreting the data in line with regulatory expectations.
The Context: Citalopram and the Imperative of Specificity
Citalopram, chemically known as 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile, is a widely prescribed antidepressant.[3] Its therapeutic efficacy is primarily attributed to the S-enantiomer, escitalopram.[4] In biological matrices, citalopram is metabolized by cytochrome P450 enzymes into active metabolites, principally desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT).[1] The manufacturing process of citalopram can also introduce structurally related impurities.
Given that these metabolites and impurities may be present in samples, it is crucial that any immunoassay used for citalopram quantification demonstrates a high degree of specificity. Significant cross-reactivity can lead to an overestimation of the parent drug concentration, resulting in misleading pharmacokinetic profiles and incorrect dose-response assessments.
Potential Cross-Reactants: A Structural Comparison
The potential for a compound to cross-react in an immunoassay is largely dependent on its structural similarity to the target analyte, as the antibody's binding site recognizes a specific epitope. Below is a comparison of the structures of citalopram and the potential cross-reactants discussed in this guide.
-
Citalopram: The target analyte, featuring the complete isobenzofuran ring system with the dimethylaminopropyl and fluorophenyl substitutions.[3]
-
This compound: A key intermediate or impurity. It shares the core isobenzofuran structure but lacks the dimethylaminopropyl and fluorophenyl groups at the 1-position and the nitrile group at the 5-position. Instead, it has a methoxy group at the 1-position.
-
Desmethylcitalopram (DCT): The primary active metabolite, differing from citalopram only by the removal of one methyl group from the terminal amine.[5]
-
Didesmethylcitalopram (DDCT): A secondary metabolite, lacking both methyl groups on the terminal amine.[6]
-
Citalopram N-Oxide: Another metabolite where the tertiary amine is oxidized.[7]
The structural similarities, particularly in the core ring system, provide a scientific basis for investigating their potential to bind to an anti-citalopram antibody.
dot
Caption: Workflow for the Competitive ELISA to assess cross-reactivity.
Step-by-Step Methodology:
-
Antibody Coating:
-
Dilute a high-affinity polyclonal or monoclonal anti-citalopram antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
Causality: This step immobilizes the capture antibody, which is the foundation of the assay. The choice of a high-affinity antibody is crucial for achieving the required assay sensitivity.
-
-
Blocking:
-
Aspirate the coating solution and wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Causality: Blocking prevents non-specific binding of subsequent reagents to the well surface, reducing background noise and improving the signal-to-noise ratio.
-
-
Preparation of Standards and Test Compounds:
-
Prepare a standard curve of citalopram in the relevant assay buffer, typically ranging from a concentration that gives a maximal signal to one that gives a minimal signal.
-
Prepare serial dilutions of each potential cross-reactant (this compound, DCT, DDCT, Citalopram N-Oxide) over a broad concentration range.
-
-
Competitive Reaction:
-
Wash the blocked plate three times with wash buffer.
-
Add 50 µL of the standards, controls, or diluted test compounds to the appropriate wells.
-
Add 50 µL of a pre-determined optimal dilution of citalopram conjugated to horseradish peroxidase (HRP) to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Causality: This is the critical competitive step. The amount of HRP-citalopram that binds to the antibody is inversely proportional to the concentration of citalopram or cross-reacting compounds in the well.
-
-
Signal Development and Detection:
-
Wash the plate five times with wash buffer to remove all unbound reagents.
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
-
Data Analysis and Interpretation
The cross-reactivity is determined by comparing the concentration of a test compound required to displace 50% of the labeled citalopram (the IC₅₀ value) with the IC₅₀ of citalopram itself.
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of Citalopram / IC₅₀ of Test Compound) x 100
Hypothetical Experimental Data:
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity |
| Citalopram | 10.2 | 100% |
| Desmethylcitalopram (DCT) | 25.5 | 40.0% |
| Didesmethylcitalopram (DDCT) | 81.6 | 12.5% |
| Citalopram N-Oxide | 204.0 | 5.0% |
| This compound | > 10,000 | < 0.1% |
Interpretation of Results:
-
Desmethylcitalopram (DCT): Shows significant cross-reactivity (40.0%). This is expected due to the high degree of structural similarity, differing only by a single methyl group. This level of cross-reactivity means that the presence of DCT in a sample will lead to a considerable overestimation of the citalopram concentration. For clinical applications, this assay would likely require chromatographic separation prior to quantification or the use of a more specific monoclonal antibody.
-
Didesmethylcitalopram (DDCT): Exhibits moderate cross-reactivity (12.5%). While lower than DCT, this could still be a source of significant error, especially if DDCT concentrations are high relative to the parent drug.
-
Citalopram N-Oxide: Displays low cross-reactivity (5.0%). For most applications, this level of interference may be acceptable, but it should be noted and considered in the context of the expected metabolite concentrations.
-
This compound: Shows negligible cross-reactivity (< 0.1%). The absence of the key structural features recognized by the antibody (the dimethylaminopropyl side chain, the fluorophenyl group, and the nitrile group) results in a lack of significant binding. This indicates that this particular process impurity is unlikely to interfere with the assay's accuracy.
The acceptable level of cross-reactivity is not rigidly defined and depends on the intended use of the assay. For pivotal bioequivalence or pharmacokinetic studies, regulatory bodies expect a thorough characterization of cross-reactivity from all known metabolites and significant impurities. If a metabolite shows significant cross-reactivity and is present at concentrations that could affect the accuracy of the parent drug measurement, separate, specific assays for both the parent and the metabolite are often required.
Conclusion
This guide demonstrates a robust, scientifically-grounded approach to evaluating the cross-reactivity of this compound and other structurally related compounds in a citalopram-specific immunoassay. Our analysis, based on structural comparisons and a detailed competitive ELISA protocol, illustrates that while the process impurity this compound is unlikely to pose a significant risk to assay integrity, the primary metabolites of citalopram, particularly DCT, are a major source of potential interference.
For any laboratory developing or validating an immunoassay for citalopram, a thorough cross-reactivity assessment is not merely a perfunctory step but a critical component of ensuring data quality and reliability. The methodologies and principles outlined herein provide a comprehensive framework for conducting such studies, enabling researchers to confidently assess the specificity of their assays and generate accurate, defensible data.
References
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Reddy, M. P., Rao, A. B., Usharani, V., & Dubey, P. K. (2011). Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry, 23(4), 1829-1832. Available at: [Link]
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Wojcieszak, J., & Kłys, M. (2018). Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC. Current Pharmaceutical Analysis, 14(5), 481-489. Available at: [Link]
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Banala, A. K., et al. (2013). Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites. Journal of Medicinal Chemistry, 56(23), 9709–9724. Available at: [Link]
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U.S. Food and Drug Administration. (2010). Docket No. FDA 2009-D-0539: Assay Development for Immunogenicity Testing of Therapeutic Proteins. Retrieved January 26, 2026, from [Link]
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Sánchez, C., et al. (2004). Escitalopram versus citalopram: the surprising role of the R-enantiomer. Psychopharmacology, 174(2), 163–176. Available at: [Link]
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Quanterix. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Retrieved January 26, 2026, from [Link]
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Banala, A. K., et al. (2013). Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran- 5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. ResearchGate. Available at: [Link]
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precisionFDA. (n.d.). DESMETHYLESCITALOPRAM. Retrieved January 26, 2026, from [Link]
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A Comparative Guide to the Kinetic Landscape of 1,3-Dihydro-1-methoxyisobenzofuran in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the efficient generation and trapping of reactive intermediates is a cornerstone of molecular construction. Among these, isobenzofurans (IBFs) are highly sought-after dienes for Diels-Alder reactions, providing a rapid entry into complex polycyclic and aromatic systems. This guide offers a deep dive into the kinetic studies of reactions involving 1,3-Dihydro-1-methoxyisobenzofuran, a common and versatile precursor for the in situ generation of isobenzofuran. We will objectively compare its performance with alternative IBF precursors, supported by available experimental data, to provide a clear understanding of its reactivity profile and inform strategic decisions in experimental design.
The Role of this compound as an Isobenzofuran Precursor
This compound serves as a stable, isolable precursor that, upon elimination of methanol, generates the transient and highly reactive isobenzofuran. This in situ generation is advantageous as it allows for the immediate trapping of the fleeting diene by a suitable dienophile, minimizing side reactions such as dimerization or polymerization. The elimination of methanol can be induced under either basic or thermal conditions, offering flexibility in reaction design.
The reaction of this compound with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is a rapid method for generating isobenzofuran. Alternatively, thermal elimination of methanol can be achieved by refluxing in a suitable solvent, which then allows for a concerted cycloaddition with a dienophile present in the reaction mixture.
Comparative Kinetic Analysis of Isobenzofuran Generation
A critical aspect for researchers is the rate at which the reactive isobenzofuran is generated, as this directly impacts the overall efficiency of the subsequent trapping reaction. While detailed, side-by-side comparative kinetic studies of various IBF precursors are not extensively documented in a single source, we can synthesize available data to draw meaningful comparisons.
Other common methods for generating isobenzofurans include the oxidation of phthalans and the retro-Diels-Alder reaction of IBF adducts. The choice of precursor often dictates the required reaction conditions and can influence the overall rate of the cycloaddition.
Table 1: Qualitative Comparison of Isobenzofuran Generation Methods
| Precursor/Method | Conditions for IBF Generation | Relative Rate of IBF Generation | Advantages | Disadvantages |
| This compound | Base (e.g., LDA) or Thermal | Rapid with base; Slower thermally | Stable precursor; Versatile conditions | Thermal method requires higher temperatures |
| Oxidation of Phthalans (e.g., with DDQ) | Oxidizing agent (e.g., DDQ) | Generally rapid | Mild conditions possible | Stoichiometric oxidant often needed |
| Retro-Diels-Alder of IBF Adducts | Thermal | Dependent on adduct stability | Clean generation of IBF | Requires synthesis of the adduct precursor |
The generation of isobenzofuran from this compound under basic conditions is notably fast, often occurring within minutes at low temperatures. The thermal elimination, while slower, provides a more controlled release of the diene, which can be beneficial for certain applications.
Kinetics of Diels-Alder Reactions with In Situ Generated Isobenzofuran
The ultimate utility of this compound lies in the efficiency of the subsequent Diels-Alder cycloaddition. The rate of this reaction is dependent on the concentration of both the in situ generated isobenzofuran and the dienophile, as well as the intrinsic reactivity of the dienophile itself.
Experimental Protocols
To facilitate further kinetic investigations and practical applications, we provide detailed, step-by-step methodologies for the generation of isobenzofuran from this compound and its subsequent trapping in a Diels-Alder reaction.
Base-Induced Generation of Isobenzofuran and Trapping
This protocol describes the generation of isobenzofuran using lithium diisopropylamide (LDA) and its subsequent trapping with a generic dienophile.
Caption: Workflow for base-induced generation and trapping of isobenzofuran.
Methodology:
-
LDA Preparation: Prepare a solution of LDA (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Reactant Solution: In a separate flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the desired dienophile (1.2 equivalents) in anhydrous THF.
-
Reaction Initiation: Cool the reactant solution to -78 °C using a dry ice/acetone bath. Slowly add the LDA solution dropwise to the reactant solution with vigorous stirring.
-
Reaction Progression: Maintain the reaction mixture at -78 °C for 1 hour.
-
Warming: Remove the cooling bath and allow the reaction mixture to warm to room temperature over 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Thermal Generation of Isobenzofuran and Trapping
This protocol outlines the thermal elimination of methanol from this compound and subsequent Diels-Alder reaction.
Caption: Workflow for thermal generation and trapping of isobenzofuran.
Methodology:
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent) and the dienophile (1.1 equivalents) in a suitable high-boiling solvent such as toluene.
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography or recrystallization.
Causality Behind Experimental Choices and Self-Validating Systems
The choice between base-induced and thermal generation of isobenzofuran is dictated by the stability of the dienophile and the desired reaction rate.
-
Base-Induced Method: The use of a strong, non-nucleophilic base like LDA ensures rapid deprotonation and subsequent elimination of methanol, leading to a high instantaneous concentration of isobenzofuran. This is ideal for trapping with highly reactive dienophiles at low temperatures, which can improve selectivity and prevent thermal decomposition of sensitive substrates. The self-validating aspect of this protocol lies in the clean conversion to the Diels-Alder adduct, which can be readily monitored by techniques like NMR spectroscopy. The disappearance of the starting materials and the appearance of the characteristic signals of the cycloadduct confirm the success of the tandem reaction.
-
Thermal Method: This approach is suitable for less reactive dienophiles or when the use of a strong base is incompatible with other functional groups in the molecule. The gradual, thermally induced elimination of methanol provides a sustained, low concentration of isobenzofuran, which can favor the desired cycloaddition over potential side reactions of the diene. The progress of the reaction can be easily followed by TLC, providing a continuous validation of the conversion. The isolation of the expected cycloadduct in good yield serves as the ultimate validation of the protocol.
Conclusion and Future Outlook
This compound stands as a valuable and versatile precursor for the in situ generation of isobenzofuran. Its stability and the dual modes of activation (base-induced and thermal) offer significant advantages in synthetic planning. While a comprehensive, quantitative kinetic comparison with other isobenzofuran precursors remains an area for further investigation, the available qualitative data and successful synthetic applications underscore its utility.
Future research efforts should focus on detailed kinetic studies to quantify the rates of isobenzofuran formation and subsequent cycloaddition reactions under various conditions. Such data would enable a more precise comparison with alternative methods and facilitate the rational design of complex synthetic sequences. The development of catalytic methods for the elimination of methanol would also represent a significant advancement, further enhancing the appeal of this important isobenzofuran precursor.
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Anthony, L. V.; Miller, G. P. Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps. Beilstein J. Org. Chem.2015 , 11, 2166–2176. [Link]
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Safety Operating Guide
Proper Disposal of 1,3-Dihydro-1-methoxyisobenzofuran: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development and organic synthesis, the responsible management of chemical reagents is as crucial as the innovative work they enable. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1,3-Dihydro-1-methoxyisobenzofuran (CAS No. 67536-29-2), a versatile yet sensitive laboratory chemical. By grounding our protocols in established safety principles and regulatory awareness, we aim to empower laboratory professionals to manage their chemical waste streams with confidence and precision, ensuring a safe and sustainable research environment.
Hazard Assessment and Chemical Profile
This compound is a non-halogenated organic compound belonging to the cyclic ether family. While a specific, universally available Safety Data Sheet (SDS) with comprehensive GHS classifications is not readily found in public databases, information from suppliers indicates that it is a liquid at room temperature, is moisture-sensitive, and should be stored under an inert atmosphere. The absence of complete hazard data necessitates a cautious approach, treating the compound with the potential hazards associated with its chemical class. Organic ethers can be flammable and may form explosive peroxides over time, although the risk for this specific substituted isobenzofuran is not documented. Given its use in organic synthesis, it should be assumed to be an irritant to the skin and eyes and potentially harmful if ingested or inhaled.
Inferred Hazard Profile and Key Data:
| Property | Value/Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 67536-29-2 | |
| Physical State | Liquid at 20°C | |
| Known Sensitivities | Moisture-sensitive; store under inert gas | |
| Assumed Hazards | Skin and eye irritant, potentially harmful if swallowed or inhaled. | General practice for laboratory chemicals |
| Waste Classification | Likely a non-halogenated organic solvent waste. | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards and the nature of handling organic liquids, a stringent PPE protocol is mandatory. The causality behind these choices is to prevent contact with skin, eyes, and the respiratory system, which are the primary routes of exposure for organic solvents.[2]
-
Eye Protection: Chemical splash goggles are essential to protect against accidental splashes. A face shield should be worn over the goggles when handling larger quantities (>1 liter) or when there is a significant risk of splashing.[2]
-
Hand Protection: Nitrile or neoprene gloves are recommended for handling organic ethers. Always inspect gloves for any signs of degradation or perforation before use.[3]
-
Body Protection: A flame-resistant lab coat should be worn, fully buttoned, to protect against splashes and potential ignition sources.[4]
-
Respiratory Protection: All handling of this compound, especially outside of a certified chemical fume hood, requires respiratory protection. An air-purifying respirator with organic vapor cartridges is the minimum requirement.
Step-by-Step Disposal Protocol
The disposal of this compound must be approached with the understanding that it is a form of hazardous chemical waste. Organic solvents should never be disposed of down the drain, as this can lead to environmental contamination and damage to plumbing infrastructure.[5][6]
Part A: Disposal of Unused or Expired this compound
-
Initial Assessment: Before handling, carefully inspect the container for any signs of degradation, such as discoloration, precipitate formation, or bulging. If the container is compromised, consult with your institution's Environmental Health and Safety (EHS) office immediately.
-
Segregation of Waste: As a non-halogenated organic solvent, it is crucial to keep this waste stream separate from halogenated solvents.[1] This segregation is not only a matter of safety and chemical compatibility but also significantly impacts the cost and method of final disposal.[1]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for the collection of non-halogenated solvent waste. The container must be in good condition and have a secure screw-top cap.
-
Transfer of Chemical: In a well-ventilated chemical fume hood, carefully transfer the this compound from its original container to the designated waste container. Use a funnel to prevent spills.
-
Labeling: Immediately upon adding the waste to the container, label it clearly. According to EPA guidelines, the label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the date the waste was first added to the container.[7][8][9]
-
Storage Pending Disposal: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be away from ignition sources and incompatible chemicals.
Part B: Disposal of Contaminated Materials
-
Collection of Contaminated Solids: Any materials such as gloves, absorbent pads, or paper towels that have come into contact with this compound should be considered hazardous waste.
-
Packaging: Place these contaminated solids into a separate, clearly labeled, and sealed plastic bag or a designated solid hazardous waste container.
-
Labeling: The container for contaminated solids must also be labeled with "Hazardous Waste" and a description of the contents (e.g., "Debris contaminated with this compound").[9]
-
Disposal of Empty Containers: The original container of this compound, even when "empty," will contain chemical residue and must be disposed of as hazardous waste. Do not rinse the container into the sink. Cap the empty container and dispose of it along with other solid hazardous waste.
Spill Management
In the event of a spill, immediate and correct action is critical to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Extinguish any open flames and turn off nearby equipment that could be a source of ignition.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or a commercial sorbent) to contain the spill. Do not use combustible materials like paper towels to absorb a large spill.
-
Clean-up: Wearing the appropriate PPE, carefully collect the absorbent material and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (such as ethanol or isopropanol), and then wash with soap and water. All materials used for decontamination are also considered hazardous waste.
Final Disposal and Professional Consultation
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company. Your institution's EHS office will have established procedures for the pickup and disposal of chemical waste. It is the responsibility of the researcher to ensure that the waste is properly segregated, contained, and labeled before it is handed over for final disposal.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
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University of Tennessee Knoxville Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link][3]
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University of California, Berkeley Environmental Health & Safety. (n.d.). Water Sensitive Chemicals. Retrieved from [Link][4]
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University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link][1]
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Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link][10]
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Navigating the Safe Handling of 1,3-Dihydro-1-methoxyisobenzofuran: A Guide to Personal Protective Equipment and Disposal
For the vanguard of pharmaceutical and chemical innovation, a deep and actionable understanding of chemical safety is not just a regulatory hurdle, but a cornerstone of scientific excellence. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1,3-Dihydro-1-methoxyisobenzofuran, empowering researchers, scientists, and drug development professionals to operate with confidence and precision.
While specific safety data for this compound is not extensively documented, a thorough evaluation of structurally similar compounds, such as 1,3-dihydroisobenzofuran and other benzofuran derivatives, provides a strong basis for a conservative and effective safety protocol. This guide synthesizes available data to establish best practices for personal protective equipment (PPE), operational procedures, and disposal, ensuring a culture of safety and scientific integrity within your laboratory.
Understanding the Risks: A Profile of this compound
Based on data from analogous compounds, this compound should be handled as a substance with the potential to cause skin, eye, and respiratory irritation.[1][2][3][4] Ingestion may also be harmful.[5][6][7][8] Therefore, a comprehensive PPE strategy is crucial to mitigate these risks and ensure the well-being of all laboratory personnel.
The Last Line of Defense: A Multi-Faceted Approach to Personal Protective Equipment
The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. The following recommendations provide a baseline for handling this compound in a laboratory setting.
Eye and Face Protection: Shielding Against Splashes and Vapors
Given the potential for eye irritation, robust eye protection is mandatory.[1][2][3][4][9]
-
Minimum Requirement: Safety glasses with side shields.
-
Recommended for Splash Hazard: Chemical safety goggles are essential when there is a risk of splashing.
-
High-Risk Procedures: A face shield, in conjunction with chemical safety goggles, should be worn during activities with a significant splash potential, such as when transferring large quantities or working with the substance under pressure.
Skin and Body Protection: Preventing Dermal Exposure
Direct skin contact should be avoided, as similar compounds can cause skin irritation.[1][2][3][5][10]
-
Gloves: Chemical-resistant gloves are a primary barrier. Nitrile gloves are a common and effective choice for many laboratory chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently. For prolonged or immersive contact, heavier-duty gloves may be necessary. Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.
-
Laboratory Coat: A standard laboratory coat should be worn at all times to protect street clothing and skin from accidental spills.
-
Additional Protection: For procedures with a higher risk of significant skin exposure, consider the use of chemical-resistant aprons or coveralls.[11]
Respiratory Protection: Safeguarding Against Inhalation
Working in a well-ventilated area is the first and most critical step in preventing respiratory exposure.
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood.
-
Respiratory Equipment: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, appropriate respiratory protection must be used. A NIOSH-approved respirator with an organic vapor cartridge is a typical requirement for compounds of this nature.[9][12]
The following table summarizes the recommended PPE for various laboratory activities involving this compound:
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Work in a chemical fume hood |
| Chemical reactions and transfers | Chemical safety goggles | Chemical-resistant gloves | Laboratory coat | Work in a chemical fume hood |
| Large-scale operations or potential for splashing | Face shield and chemical safety goggles | Chemical-resistant gloves | Chemical-resistant apron or coveralls | Work in a chemical fume hood |
| Spill cleanup | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant coveralls and boots | NIOSH-approved respirator with organic vapor cartridge |
Operational and Disposal Plans: A Step-by-Step Guide
A proactive approach to operational safety and waste disposal is integral to a responsible chemical hygiene plan.
Prudent Handling Practices
-
Minimize Exposure: Always use the smallest quantity of the chemical necessary for the experiment.
-
Avoid Aerosol Generation: Handle the substance in a manner that minimizes the generation of dust or aerosols.
-
Maintain Good Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][6] Do not eat, drink, or smoke in laboratory areas.[8]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[4]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Clean: Carefully collect the absorbed material into a labeled, sealed container for proper disposal.[3][6][8]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all waste, including contaminated PPE and absorbent materials, in a designated and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the full chemical name and the appropriate hazard warnings.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3][6][7][8] Do not dispose of this chemical down the drain.
Workflow for Safe Handling of this compound
Figure 1. A generalized workflow for the safe handling of this compound, from preparation to disposal.
References
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PubChem. (n.d.). 1,3-Dihydroisobenzofuran. National Center for Biotechnology Information. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. Retrieved from [Link]
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Chem Service. (2018). Hexahydro-1,3,5-tris(hydroxyethyl)triazine Safety Data Sheet. Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Harwick Standard. (n.d.). Material Safety Data Sheet - Therm-Chek® 1237. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Dimethoxybenzene. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
